molecular formula C30H28FN3O4 B2928956 (11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1321670-27-2

(11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2928956
CAS No.: 1321670-27-2
M. Wt: 513.569
InChI Key: GZAKOSLSBHXOOL-MEIHLTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C30H28FN3O4 and its molecular weight is 513.569. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity of Carboxamide Derivatives : A study by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These compounds exhibited potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells. The study's findings highlight the potential of these derivatives in cancer research and treatment, demonstrating significant in vivo efficacy against colon tumors in mice Deady et al., 2003.

Antibacterial Activity of Tetracyclic Pyridone Carboxylic Acids : Jinbo et al. (1993) reported the synthesis and antibacterial activity of a new series of tetracyclic pyridone carboxylic acids. These compounds showed potent in vitro antibacterial potency and DNA gyrase inhibitory activity, with specific derivatives exhibiting strong in vivo antibacterial activity. This research contributes to the development of new antibacterial agents, addressing the growing concern over antibiotic resistance Jinbo et al., 1993.

ATM Kinase Inhibition for Cancer Therapy : Degorce et al. (2016) discovered and optimized a novel series of 3-quinoline carboxamides as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors showed potential for oral administration and demonstrated efficacy in combination with DNA damage-inducing agents in disease-relevant models. The study provides a basis for further exploration of ATM inhibitors in cancer therapy Degorce et al., 2016.

Evaluation of Radioligands for Peripheral Benzodiazepine Receptors : Matarrese et al. (2001) labeled novel quinoline-2-carboxamide derivatives with carbon-11 as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These radioligands showed high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo Matarrese et al., 2001.

In Vitro Anticancer Activity of Pyrazolo[1,5-a]pyrimidines : Hassan et al. (2017) synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their in vitro cytotoxic activities against human cancer cell lines. Certain compounds demonstrated potent efficacy, revealing the importance of structural modifications in enhancing anticancer activity. This research adds to the body of knowledge on pyrazolo[1,5-a]pyrimidine derivatives as potential anticancer agents Hassan et al., 2017.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)imino-N-(4-fluorophenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28FN3O4/c1-36-25-12-11-22(17-26(25)37-2)33-30-24(29(35)32-21-9-7-20(31)8-10-21)16-19-15-18-5-3-13-34-14-4-6-23(27(18)34)28(19)38-30/h7-12,15-17H,3-6,13-14H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAKOSLSBHXOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=C(C=C6)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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